

Application Notes and Protocols: Experimental Use of Dodecylguanidine in Metalworking Fluids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodecylguanidine*

Cat. No.: *B090949*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylguanidine (DDG) and its salts, such as **dodecylguanidine** hydrochloride (DGH), are cationic compounds exhibiting significant potential for application in metalworking fluids (MWFs). Possessing a long alkyl chain and a polar guanidinium head group, DDG demonstrates amphiphilic properties that contribute to its dual functionality as both a potent biocide and a corrosion inhibitor. These attributes make it a compelling candidate for enhancing the longevity and performance of water-based and semi-synthetic metalworking fluids, which are susceptible to microbial contamination and can contribute to the corrosion of workpieces and machinery.

This document provides detailed application notes and experimental protocols for the evaluation of **dodecylguanidine** in metalworking fluid formulations. It is intended to guide researchers and formulation chemists in assessing its efficacy and optimizing its use.

Key Performance Attributes of Dodecylguanidine in Metalworking Fluids

Dodecylguanidine's utility in metalworking fluids stems from two primary functions:

- **Biocidal Activity:** The positively charged guanidinium group can interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell lysis and death. This

is crucial for controlling microbial growth in water-based MWFs, which can cause fluid degradation, foul odors, and pose health risks to workers.

- **Corrosion Inhibition:** **Dodecylguanidine** can adsorb onto metal surfaces, forming a protective molecular layer. This film acts as a barrier, isolating the metal from corrosive elements within the metalworking fluid and the operational environment, thereby preventing rust and other forms of corrosion.

Quantitative Data Summary

The following tables summarize the expected performance data for **dodecylguanidine** in metalworking fluids. This data is illustrative and should be confirmed through the experimental protocols outlined in this document.

Table 1: Biocidal Efficacy of **Dodecylguanidine** Hydrochloride (DGH)

Microorganism	Minimum Inhibitory Concentration (MIC)	Minimum Bactericidal Concentration (MBC)	Typical Treat Rate in MWF (ppm)
Pseudomonas aeruginosa	10 - 50 µg/mL	25 - 100 µg/mL	250 - 1000
Escherichia coli	5 - 25 µg/mL	10 - 50 µg/mL	250 - 1000
Staphylococcus aureus	1 - 10 µg/mL	5 - 20 µg/mL	250 - 1000
Mixed Fungal Culture	50 - 200 µg/mL	100 - 500 µg/mL	500 - 1500

Table 2: Corrosion Inhibition Performance of **Dodecylguanidine** on Mild Steel

Test Method	Dodecylguanidine Concentration (ppm)	Corrosion Rate (mpy)	Inhibition Efficiency (%)
Weight Loss (ASTM G31)	0	15.2	0
500	3.1	79.6	
1000	1.5	90.1	
2000	0.8	94.7	
Potentiodynamic Polarization	1000	1.3	91.4

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from standard microdilution methods to assess the biocidal efficacy of **dodecylguanidine** against common metalworking fluid contaminants.

Materials:

- **Dodecylguanidine** hydrochloride (DGH) stock solution (e.g., 10,000 ppm in sterile deionized water).
- Test microorganisms (e.g., *Pseudomonas aeruginosa*, *Escherichia coli*, *Staphylococcus aureus*, mixed fungal culture from a spoiled MWF sample).
- Sterile 96-well microtiter plates.
- Nutrient broth or a synthetic metalworking fluid formulation without biocide.
- Sterile pipettes and tips.

- Incubator.
- Plate reader (optional, for optical density measurements).
- Nutrient agar plates.

Procedure:

- Preparation of Inoculum: Culture the test microorganisms in nutrient broth overnight at an appropriate temperature (e.g., 35°C for bacteria, 25°C for fungi). Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria.
- Serial Dilution: Prepare serial twofold dilutions of the DGH stock solution in the wells of a 96-well plate using the chosen growth medium (nutrient broth or synthetic MWF). The final volume in each well should be 100 μ L. Include a positive control (medium with inoculum, no DGH) and a negative control (medium only).
- Inoculation: Add 10 μ L of the prepared inoculum to each well (except the negative control), resulting in a final concentration of approximately 5×10^5 CFU/mL.
- Incubation: Cover the plate and incubate at the appropriate temperature for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of DGH that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
- MBC Determination: To determine the MBC, take a 10 μ L aliquot from each well that shows no visible growth and plate it onto a nutrient agar plate. Incubate the plates overnight. The MBC is the lowest concentration of DGH that results in a $\geq 99.9\%$ reduction in the initial inoculum.

Protocol for Evaluating Corrosion Inhibition by Weight Loss Method (ASTM G31)

This protocol provides a straightforward method for quantifying the corrosion inhibition efficiency of **dodecylguanidine**.

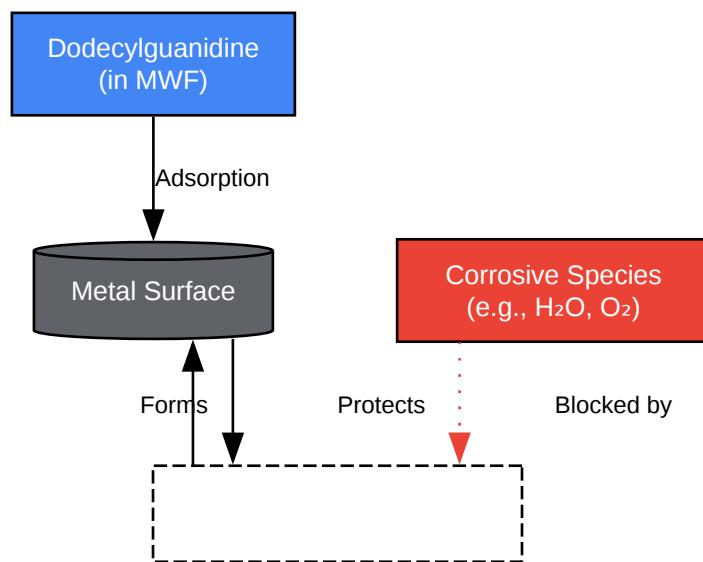
Materials:

- Mild steel coupons of known surface area and weight.
- Synthetic metalworking fluid formulation (with and without various concentrations of **dodecylguanidine**).
- Polishing materials (e.g., silicon carbide paper).
- Degreasing solvent (e.g., acetone).
- Desiccator.
- Analytical balance.
- Water bath or incubator for temperature control.
- Beakers.

Procedure:

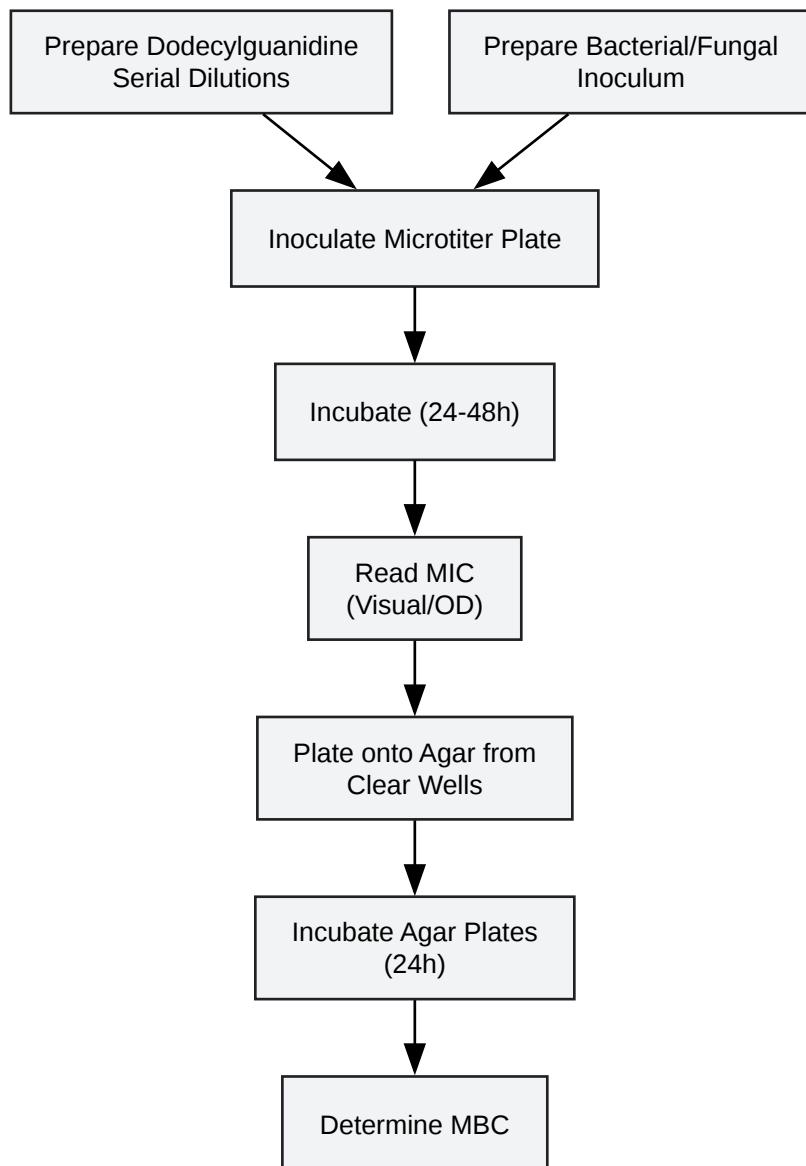
- Coupon Preparation: Mechanically polish the mild steel coupons to a uniform finish, clean them with a degreasing solvent, dry, and weigh them accurately.
- Immersion Test: Immerse the prepared coupons in beakers containing the synthetic metalworking fluid with and without different concentrations of **dodecylguanidine**. Ensure the coupons are fully submerged.
- Incubation: Place the beakers in a water bath or incubator at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24, 48, or 72 hours).
- Coupon Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them to remove any corrosion products (e.g., using a cleaning solution as per ASTM G1), rinse with deionized water and acetone, dry in a desiccator, and re-weigh accurately.
- Calculation of Corrosion Rate and Inhibition Efficiency:
 - Calculate the weight loss (ΔW) for each coupon.

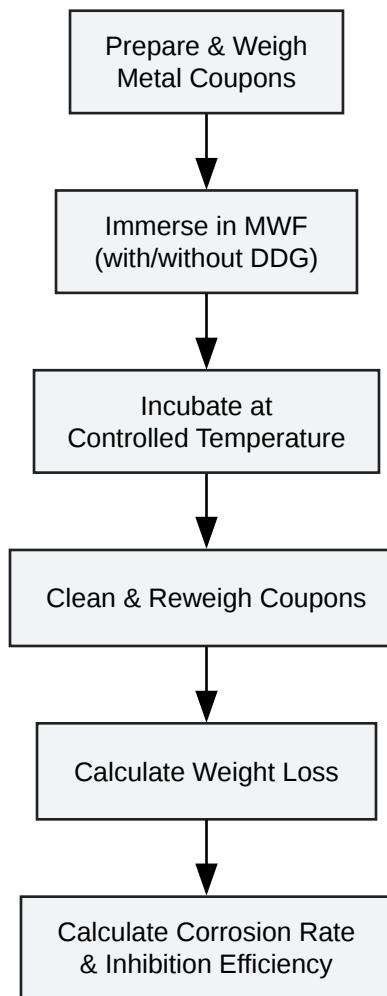
- Calculate the corrosion rate (CR) in mils per year (mpy) using the formula: $CR \text{ (mpy)} = (K \times \Delta W) / (A \times T \times D)$ where K is a constant (3.45×10^6 for mpy), ΔW is the weight loss in grams, A is the surface area in cm^2 , T is the immersion time in hours, and D is the density of the metal in g/cm^3 .
- Calculate the inhibition efficiency (IE%) using the formula: $IE\% = [(CR_{\text{blank}} - CR_{\text{inhibitor}}) / CR_{\text{blank}}] \times 100$ where CR_{blank} is the corrosion rate in the fluid without inhibitor and $CR_{\text{inhibitor}}$ is the corrosion rate in the fluid with the inhibitor.


Visualizations

Signaling Pathways and Mechanisms

[Click to download full resolution via product page](#)


Caption: Biocidal mechanism of **dodecylguanidine** against bacteria.


[Click to download full resolution via product page](#)

Caption: Corrosion inhibition mechanism of **dodecylguanidine**.

Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Workflow for MIC and MBC determination.

[Click to download full resolution via product page](#)

Caption: Workflow for weight loss corrosion testing.

Safety and Handling

Dodecylguanidine and its salts should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions. Metalworking fluids containing biocides should be managed in accordance with local regulations and industry best practices to minimize worker exposure and environmental impact.

- To cite this document: BenchChem. [Application Notes and Protocols: Experimental Use of Dodecylguanidine in Metalworking Fluids]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090949#experimental-use-of-dodecylguanidine-in-metal-working-fluids>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com